Eperezolid-d8 is classified as an oxazolidinone antibiotic. These compounds are synthetically derived and have been developed to combat bacterial infections, particularly those caused by resistant strains. The original eperezolid was identified in the late 1990s and has undergone various studies to understand its efficacy and mechanism of action. The deuterated version, eperezolid-d8, is utilized in advanced research settings to trace metabolic pathways and interactions due to the unique properties of deuterium.
The synthesis of eperezolid-d8 typically involves several steps that leverage deuterated reagents to incorporate deuterium into the molecular structure. A notable approach includes:
The synthesis may involve:
Eperezolid-d8 retains the core structure characteristic of oxazolidinones, featuring a five-membered ring containing nitrogen and oxygen atoms. The incorporation of deuterium modifies specific hydrogen atoms within this structure, which can be crucial for certain analytical techniques.
Eperezolid-d8 participates in various chemical reactions typical for oxazolidinones:
The binding affinity can be quantified using techniques such as Scatchard analysis, where the dissociation constant (Kd) can indicate how tightly eperezolid-d8 binds to its target.
Eperezolid-d8 inhibits bacterial protein synthesis by binding specifically to the 50S ribosomal subunit. This action prevents the formation of functional ribosomal complexes necessary for translation initiation.
Eperezolid-d8 is primarily used in research settings:
Eperezolid-d8 is a selectively deuterated analog of the oxazolidinone antibiotic eperezolid (PNU-100592). Its molecular formula is C₁₈H₁₅D₈FN₄O₅, where eight hydrogen atoms are replaced by deuterium (²H or D) at specific positions [4] [6]. The deuterium atoms are strategically incorporated into the N-acetyl moiety (–CO–CD₃), replacing all hydrogens in the methyl group [2] [4]. This modification preserves the core structure—a fluorophenyl-oxazolidinone scaffold linked to a piperazinyl-hydroxyacetyl group—while altering isotopic distribution [6] [7].
Table 1: Deuterium Distribution in Eperezolid-d8
Molecular Segment | Deuterium Position | Number of D Atoms |
---|---|---|
Acetamide moiety (–NCOCH₃) | Methyl group (–CD₃) | 8 |
Oxazolidinone core | None | 0 |
Piperazinyl ring | None | 0 |
Fluorophenyl ring | None | 0 |
The isotopic enrichment (typically >98% deuterium) minimizes positional isomers and ensures consistent spectroscopic and physicochemical properties [2] [4]. Deuterium incorporation does not alter bond lengths or angles but slightly increases molecular mass (~8 Da) and strengthens C–D bonds compared to C–H bonds [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z = 402.4 [M+H]⁺, an 8 Da shift from non-deuterated eperezolid (m/z = 394.4) [4] [6]. Fragmentation patterns retain diagnostic peaks (e.g., oxazolidinone cleavage at m/z 152) but exhibit altered intensities due to kinetic isotope effects [6].
Infrared (IR) Spectroscopy
The C=O stretching bands of the oxazolidinone (1770 cm⁻¹), acetamide (1700 cm⁻¹), and hydroxyacetyl (1725 cm⁻¹) groups remain unchanged. However, C–D stretching modes appear as distinct, weak absorptions at 2050–2200 cm⁻¹, absent in non-deuterated analogs [5] [7].
Table 2: Key Spectroscopic Signatures of Eperezolid-d8
Technique | Key Features | Significance |
---|---|---|
¹H NMR | Loss of methyl singlet at ~2.0 ppm | Confirms complete deuterium substitution |
¹³C NMR | Triplet at ~22 ppm (C–D coupling) | Proximity to deuterium atoms; quantifies enrichment |
ESI-MS | [M+H]⁺ at m/z 402.4 (+8 Da shift) | Verifies molecular mass and deuteration efficiency |
IR | C–D stretches (2050–2200 cm⁻¹) | Distinguishes from non-deuterated compound |
Deuteration minimally impacts Eperezolid-d8’s geometric and electronic structure:
Table 3: Structural Comparison with Non-Deuterated Eperezolid
Property | Eperezolid | Eperezolid-d8 | Analytical Method |
---|---|---|---|
Molecular Mass | 394.40 g/mol | 402.40 g/mol | High-resolution MS |
log P | -0.2 | ~0.0 to +0.1 | Chromatographic retention |
Crystal Packing | Orthorhombic | Orthorhombic | PXRD/SCXRD |
C–D Bond Length | N/A | ~1.09 Å (vs. C–H 1.07 Å) | Neutron Diffraction (est.) |
Deuterium’s primary influence is kinetic rather than structural: C–D bonds exhibit higher stability against oxidative metabolism, which is crucial for probing metabolic pathways without altering target binding [2] [4].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8